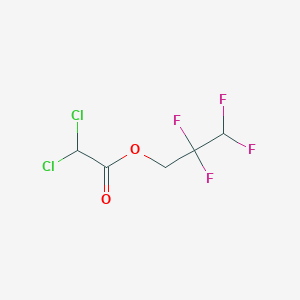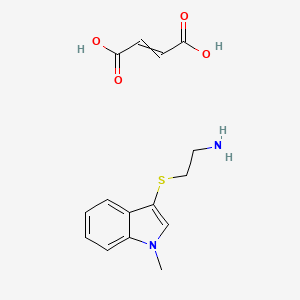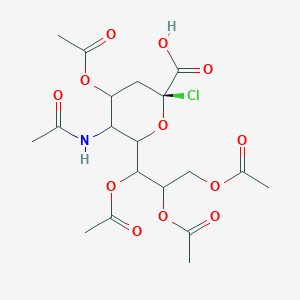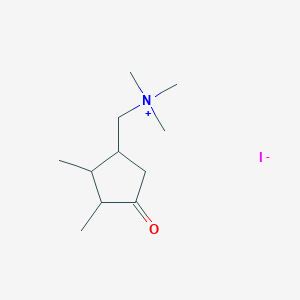
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is a chemical compound with the molecular formula C5H4Cl2F4O2 This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by dichloro and tetrafluoropropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester typically involves the esterification of dichloroacetic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing dichloroacetic acid and 2,2,3,3-tetrafluoropropanol, which may interact with specific enzymes or receptors in biological systems . The pathways involved in these interactions can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroacetic acid: A related compound with similar chemical properties but without the tetrafluoropropyl group.
2,2,3,3-Tetrafluoropropanol: Another related compound that serves as a precursor in the synthesis of the ester.
Uniqueness
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is unique due to the presence of both dichloro and tetrafluoropropyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that require stability and reactivity under certain conditions .
Propiedades
Número CAS |
57878-44-1 |
|---|---|
Fórmula molecular |
C5H4Cl2F4O2 |
Peso molecular |
242.98 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H4Cl2F4O2/c6-2(7)3(12)13-1-5(10,11)4(8)9/h2,4H,1H2 |
Clave InChI |
CFSFZLRVXSSVBM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)

![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
